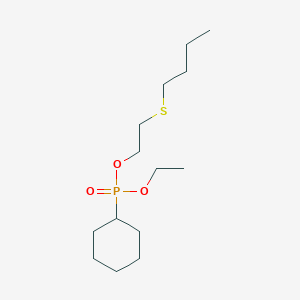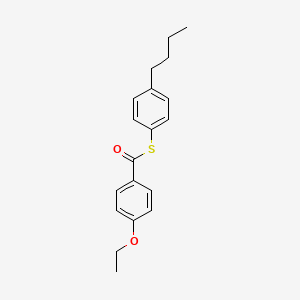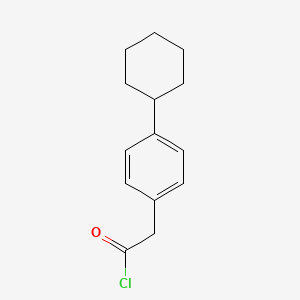
1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydrazine group bonded to a diphenyl moiety and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine typically involves the reaction of diphenylhydrazine with 3-(piperidin-1-yl)propyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of automated systems can enhance the reproducibility and safety of the synthesis process.
化学反应分析
Types of Reactions
1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms, typically using reducing agents like lithium aluminum hydride.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, acids, and bases under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
科学研究应用
1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, including the formation of complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl (DPPH): A stable free radical used in antioxidant assays and electron paramagnetic resonance studies.
1,1-Diphenyl-2-picryl-hydrazine: Known for its radical scavenging properties and used in various analytical applications.
Uniqueness
1,1-Diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine stands out due to its unique combination of a hydrazine group, diphenyl moiety, and piperidine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
61299-41-0 |
|---|---|
分子式 |
C22H29N3O4 |
分子量 |
399.5 g/mol |
IUPAC 名称 |
1,1-diphenyl-2-(3-piperidin-1-ylpropyl)hydrazine;oxalic acid |
InChI |
InChI=1S/C20H27N3.C2H2O4/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)21-15-10-18-22-16-8-3-9-17-22;3-1(4)2(5)6/h1-2,4-7,11-14,21H,3,8-10,15-18H2;(H,3,4)(H,5,6) |
InChI 键 |
BSIJBWWYSCEVAW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCNN(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)

![N-[(Piperazin-1-yl)methyl]benzamide](/img/structure/B14587489.png)
![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)
![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)

![Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-](/img/structure/B14587532.png)
![2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587534.png)

![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)


![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)
![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)
